

Commercial Sourcing and Application of Enantiomerically Pure (S)-Tetrahydrofurfurylamine: A Technical Guide

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Compound of Interest

Compound Name: (S)-Tetrahydrofurfurylamine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of enantiomerically pure **(S)-Tetrahydrofurfurylamine**, a critical chiral building block in pharmaceutical and chemical synthesis. This document offers a comparative analysis of supplier specifications, detailed experimental protocols for common synthetic transformations, and visual representations of key workflows and logical relationships to aid researchers in sourcing and utilizing this important reagent.

Commercial Supplier Analysis

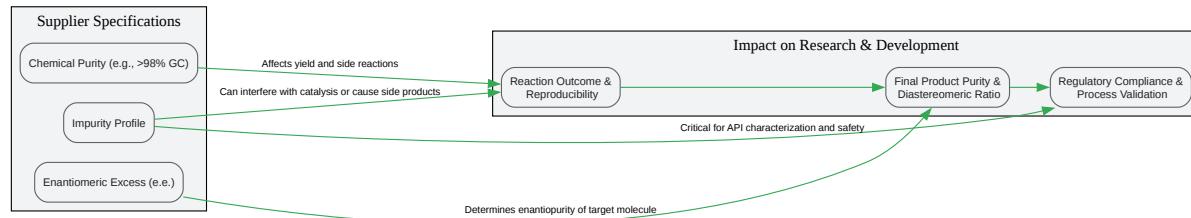
(S)-Tetrahydrofurfurylamine is available from a range of chemical suppliers. While purity levels are generally high, specifications regarding enantiomeric excess (e.e.) are not always explicitly stated on publicly available documentation. Researchers should always request lot-specific Certificates of Analysis (CoA) for detailed information. The following table summarizes publicly available data from prominent suppliers.

Supplier	Product Number	Stated Purity/Assay	Optical Rotation $[\alpha]D$	Physical Form	CAS Number
Sigma-Aldrich	412945	97% [1]	+12° (c=2 in chloroform) [1]	Liquid [1]	7175-81-7 [1]
TCI America (via Fisher Scientific)	T2425	≥98.0% (GC)	Not specified	Liquid	7175-81-7
BOC Sciences	7175-81-7	>98.0% (GC)	Not specified	Clear colorless liquid	7175-81-7
MedchemExpress	HY-W010600	≥95.0% (NMR) [2]	Not specified	Colorless to light yellow liquid [2]	7175-81-7 [2]
Chem-Impex	01775	≥97% (GC)	Not specified	Clear yellow liquid	7175-81-7

Note: The absence of a specified optical rotation or enantiomeric excess value does not imply a racemic mixture, but rather that the data was not found on the public product page. It is crucial to contact the supplier for a comprehensive CoA to confirm the enantiopurity of a specific lot.

The Critical Role of Supplier Specifications in Research and Development

The quality of starting materials is paramount in drug discovery and development. The purity and enantiomeric excess of **(S)-Tetrahydrofurfurylamine** directly impact the outcome of synthetic steps and the purity of the final active pharmaceutical ingredient (API).



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Figure 1. Logical flow of supplier specifications' impact on R&D.

Experimental Protocols

The following are detailed experimental protocols for common synthetic transformations involving **(S)-Tetrahydrofurylamine**.

Boc Protection of **(S)-Tetrahydrofurylamine**

This protocol describes a standard procedure for the protection of the primary amine functionality with a tert-butyloxycarbonyl (Boc) group, a common step to modulate reactivity in multi-step syntheses.

Materials:

- **(S)-Tetrahydrofurylamine** (1.0 eq)
- Di-tert-butyl dicarbonate (Boc)₂O (1.1 eq)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine

- Anhydrous magnesium sulfate ($MgSO_4$)

Procedure:

- Dissolve **(S)-Tetrahydrofurfurylamine** in dichloromethane in a round-bottom flask.
- Cool the solution to 0 °C in an ice bath.
- Slowly add di-tert-butyl dicarbonate to the stirred solution.
- Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by adding saturated aqueous $NaHCO_3$ solution.
- Separate the organic layer and wash it sequentially with saturated aqueous $NaHCO_3$, water, and brine.
- Dry the organic layer over anhydrous $MgSO_4$, filter, and concentrate under reduced pressure to yield the crude N-Boc protected product.
- Purify the product by flash column chromatography on silica gel if necessary.

Amide Synthesis via Carboxylic Acid Coupling

This protocol outlines a general method for the formation of a chiral amide by coupling **(S)-Tetrahydrofurfurylamine** with a carboxylic acid.

Materials:

- Carboxylic acid (1.0 eq)
- **(S)-Tetrahydrofurfurylamine** (1.0 eq)
- Titanium(IV) chloride ($TiCl_4$) (3.0 eq)^[3]
- Pyridine (solvent)^[3]

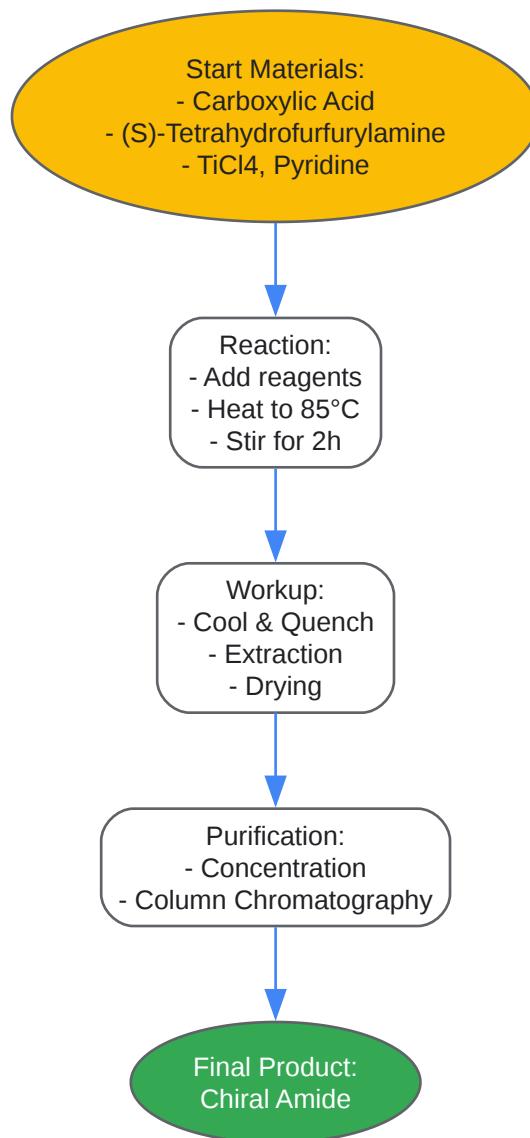
- Toluene
- 1 N Hydrochloric acid (HCl)
- Dichloromethane (DCM)

Procedure:

- To a solution of the carboxylic acid in pyridine in a screw-capped vial, add TiCl_4 followed by **(S)-Tetrahydrofurfurylamine**.[\[3\]](#)
- Tightly seal the vial and heat the reaction mixture to 85 °C.[\[3\]](#)
- Stir the mixture for approximately 2 hours, monitoring for the complete consumption of the carboxylic acid by TLC.[\[3\]](#)
- After cooling the reaction mixture, remove the pyridine by co-evaporation with toluene.[\[3\]](#)
- Treat the residue with a 1 N aqueous HCl solution and extract the product with dichloromethane (3x).[\[3\]](#)
- Combine the organic layers, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- Purify the resulting amide by flash column chromatography.

Visualized Experimental Workflow: Amide Synthesis

The following diagram illustrates the key steps in the synthesis of a chiral amide using **(S)-Tetrahydrofurfurylamine**.



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Figure 2. Workflow for chiral amide synthesis.

Conclusion

(S)-Tetrahydrofurfurylamine is a readily available chiral amine from several commercial suppliers. For applications in research and drug development, it is imperative that scientists and professionals meticulously evaluate supplier specifications, with a particular focus on enantiomeric purity. The experimental protocols provided herein offer a starting point for the synthetic application of this versatile building block. By understanding the interplay between material quality and experimental outcome, researchers can enhance the efficiency and reproducibility of their synthetic endeavors.

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